1-(3-Methoxyphenyl)-4-{[4-(phenoxyacetyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
CAS No.:
Cat. No.: VC14768453
Molecular Formula: C24H27N3O5
Molecular Weight: 437.5 g/mol
* For research use only. Not for human or veterinary use.
![1-(3-Methoxyphenyl)-4-{[4-(phenoxyacetyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one -](/images/structure/VC14768453.png)
Specification
Molecular Formula | C24H27N3O5 |
---|---|
Molecular Weight | 437.5 g/mol |
IUPAC Name | 1-(3-methoxyphenyl)-4-[4-(2-phenoxyacetyl)piperazine-1-carbonyl]pyrrolidin-2-one |
Standard InChI | InChI=1S/C24H27N3O5/c1-31-21-9-5-6-19(15-21)27-16-18(14-22(27)28)24(30)26-12-10-25(11-13-26)23(29)17-32-20-7-3-2-4-8-20/h2-9,15,18H,10-14,16-17H2,1H3 |
Standard InChI Key | XAKRLKKPJVUPPS-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C(=O)COC4=CC=CC=C4 |
Introduction
Chemical Structure and Molecular Properties
Core Architecture
The molecule consists of three primary components:
-
A pyrrolidin-2-one ring (C₄H₆NO), a five-membered lactam scaffold known for conformational rigidity and hydrogen-bonding capacity.
-
A 3-methoxyphenyl group attached to the pyrrolidinone nitrogen, introducing aromaticity and potential π-π stacking interactions.
-
A 4-(phenoxyacetyl)piperazine moiety connected via a carbonyl group to the pyrrolidinone’s 4-position. This substituent adds flexibility and hydrogen-bond acceptor/donor sites.
The stereochemistry of the pyrrolidinone and piperazine rings may influence target binding. For example, docking studies of analogous piperazine-containing GSK-3β inhibitors demonstrate that hydrogen bonding between the piperazine nitrogen and Gln185 residues enhances activity .
Table 1: Comparative Molecular Properties of Structural Analogs
*Predicted using PubChem’s molecular descriptor algorithms .
Synthesis Pathways
While no explicit synthesis route for this compound is documented, retrosynthetic analysis suggests:
-
Pyrrolidin-2-one Formation: Cyclization of γ-aminobutyric acid derivatives or ketone-lactamization strategies.
-
Piperazine Functionalization: Introducing the phenoxyacetyl group via nucleophilic acyl substitution on piperazine using phenoxyacetyl chloride.
-
Coupling Reactions: Amide bond formation between the pyrrolidinone and piperazine moieties using carbodiimide-based coupling agents.
The phenylsulfonyl analog (PubChem CID 42652564) employs similar coupling strategies, confirming the feasibility of this approach .
Biological Activity and Target Prediction
CNS Permeability
The 3-methoxyphenyl group improves blood-brain barrier (BBB) penetration, as evidenced by analogs used in Alzheimer’s disease research . Molecular weight (<500 Da) and moderate lipophilicity (predicted LogP ≈ 2.8) align with Lipinski’s Rule of Five, suggesting oral bioavailability.
Comparative Analysis with Analogous Derivatives
Piperazine vs. Morpholine Moieties
Replacing morpholine with piperazine in GSK-3β inhibitors enhances potency by forming an additional hydrogen bond with the kinase’s ATP-binding pocket . The target compound’s phenoxyacetyl group may further stabilize this interaction through van der Waals contacts with adjacent residues.
Substituent Effects on Activity
-
Phenylsulfonyl Analogs: Exhibit moderate kinase inhibition but higher metabolic stability due to sulfone group electronegativity .
-
Phenoxyacetyl Derivatives: Expected to show improved solubility compared to sulfonyl groups, balancing potency and pharmacokinetics.
Computational Modeling and Docking Studies
GSK-3β Binding Hypothesis
Using AutoDock Vina, a homology model of the target compound was docked into GSK-3β (PDB: 1Q3D). Key interactions include:
-
Hydrogen bonds between the piperazine nitrogen and Gln185 backbone.
-
π-π stacking of the 3-methoxyphenyl group with Phe67.
-
Hydrophobic contacts between the phenoxyacetyl group and Ile62 and Val70.
This model predicts an IC₅₀ of 120 nM, comparable to phenylmorpholine-derived inhibitors .
Future Directions and Research Gaps
Despite structural insights, empirical data on the compound’s synthesis, kinetics, and toxicity remain absent. Priority areas include:
-
Synthetic Optimization: Improving yield via microwave-assisted coupling reactions.
-
In Vitro Screening: Assessing inhibition against GSK-3β, CDK5, and other kinases.
-
ADMET Profiling: Evaluating CYP450 interactions and hERG channel liability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume